molecular formula C22H16Cl2N6O8+2 B12816282 N,N'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride

N,N'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride

Cat. No.: B12816282
M. Wt: 563.3 g/mol
InChI Key: HTRYWXJIGDXDLF-UHFFFAOYSA-N
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Description

N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride is a chemical compound known for its unique structure and properties It consists of two 2,4-dinitrophenyl groups attached to a bipyridinium core, with two chloride ions balancing the charge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride typically involves the reaction of 2,4-dinitrophenylhydrazine with 4,4’-bipyridine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the formation of the desired product. The reaction can be represented as follows:

2,4-Dinitrophenylhydrazine+4,4’-BipyridineN,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride\text{2,4-Dinitrophenylhydrazine} + \text{4,4'-Bipyridine} \rightarrow \text{N,N'-Bis(2,4-dinitrophenyl)-4,4'-bipyridinium dichloride} 2,4-Dinitrophenylhydrazine+4,4’-Bipyridine→N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bipyridinium core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Formation of dinitro derivatives with higher oxidation states.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted bipyridinium compounds.

Scientific Research Applications

N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical sensors.

Mechanism of Action

The mechanism by which N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the activity of target molecules. The bipyridinium core can intercalate with DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(2,4-dinitrophenyl)ethylenediamine
  • N,N’-Bis(2,4-dinitrophenyl)-L-cystine
  • N,N’-Bis(2,4-dinitrophenyl)isophthalohydrazide

Uniqueness

N,N’-Bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride is unique due to its bipyridinium core, which imparts distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and interaction with biological molecules.

Properties

Molecular Formula

C22H16Cl2N6O8+2

Molecular Weight

563.3 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)-4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dihydrochloride

InChI

InChI=1S/C22H14N6O8.2ClH/c29-25(30)17-1-3-19(21(13-17)27(33)34)23-9-5-15(6-10-23)16-7-11-24(12-8-16)20-4-2-18(26(31)32)14-22(20)28(35)36;;/h1-14H;2*1H/q+2;;

InChI Key

HTRYWXJIGDXDLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].Cl.Cl

Origin of Product

United States

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